molecular formula C23H23N3O3 B2566529 N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871552-82-8

N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2566529
CAS No.: 871552-82-8
M. Wt: 389.455
InChI Key: LBJTXFMBBXCWMJ-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide: is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a furan-2-carboxamide moiety linked to a benzodiazole ring system through a 3-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the 3-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction between the benzodiazole core and 3-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the intermediate product with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring and the furan moiety.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid for nitration.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole and furan rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study the interactions of benzodiazole derivatives with biological macromolecules. Its potential bioactivity could be explored in the context of enzyme inhibition or receptor binding studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore for the development of new therapeutic agents. Its benzodiazole core is a common motif in many drugs, indicating possible activity against various biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The furan-2-carboxamide moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is unique due to its combination of a benzodiazole core with a furan-2-carboxamide moiety. This dual functionality is not commonly found in similar compounds, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17-6-4-7-18(16-17)28-15-13-26-20-9-3-2-8-19(20)25-22(26)11-12-24-23(27)21-10-5-14-29-21/h2-10,14,16H,11-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJTXFMBBXCWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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